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Compound of Interest

Compound Name: ATC0065

Cat. No.: B1665808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The melanin-concentrating hormone receptor 1 (MCHR1) has emerged as a compelling target

for therapeutic intervention in obesity and other metabolic disorders. A plethora of MCHR1

antagonists have been developed, each with a unique pharmacological profile. This guide

provides a comprehensive comparison of ATC0065 with other notable MCHR1 inhibitors,

offering a rationale for its selection in research and development endeavors. The primary

challenge in the clinical development of MCHR1 antagonists has been their off-target effects,

particularly cardiotoxicity stemming from the inhibition of the human Ether-à-go-go-Related

Gene (hERG) potassium channel.[1][2][3] This guide will therefore place a strong emphasis on

this critical safety parameter.

Comparative Analysis of MCHR1 Inhibitors
The following tables summarize the key in vitro and in vivo properties of ATC0065 and other

well-characterized MCHR1 inhibitors.
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Compound
MCHR1 IC50/Kᵢ
(human)

MCHR2
Affinity

Off-Target
Affinity

hERG IC50

ATC0065
15.7 nM (IC50)

[4]

No significant

activity[4]

5-HT1A (IC50 =

62.9 nM), 5-

HT2B (IC50 =

266 nM)[4]

Data not publicly

available

SNAP-7941

Kᵢ ≈ 0.57 nM

(predicted from

pA2 of 9.24)

>1000-fold

selective over

MCHR2

High selectivity

against a panel

of other GPCRs

Potent hERG

blocker (IC50 in

low nM range)

T-226296 5.5 nM (IC50) Not specified Not specified
Potent hERG

blocker

KRX-104130 20 nM (IC50) Not specified Not specified >50 µM[5][6][7]

Pharmacokinetic Properties
Compound Oral Bioavailability Brain Penetration Half-life (species)

ATC0065 Orally active[4]

CNS penetrant

(inferred from

behavioral effects)[8]

Not specified

SNAP-7941 Orally active CNS penetrant Not specified

T-226296 Orally active CNS penetrant Not specified

KRX-104130
Orally bioavailable

(mice)[5][6][7]
Not specified

T½ = 1.63 ± 0.31 h (IV

in mice)[5][6][7]

In Vivo Efficacy
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Compound Animal Model Key Findings

ATC0065 Rat (Forced Swim Test)
Demonstrated antidepressant-

like effects[8]

SNAP-7941
Diet-Induced Obese (DIO)

Rats

Reduced food intake and body

weight[8]

T-226296 MCH-induced feeding in rats
Inhibited MCH-induced food

intake[8]

KRX-104130 NASH mouse model

Showed a protective effect by

reducing hepatic lipid

accumulation and liver injury[5]

[6][7]

Rationale for Selecting ATC0065
While direct comparative studies are limited, a rationale for prioritizing ATC0065 can be

constructed based on its balanced profile:

Potent MCHR1 Antagonism: With an IC50 of 15.7 nM, ATC0065 is a highly potent inhibitor of

the human MCHR1, comparable to other leading compounds.[4]

Selectivity over MCHR2: ATC0065 demonstrates high selectivity for MCHR1 over MCHR2,

which is crucial for minimizing potential off-target effects mediated by the latter receptor.[4]

Defined Off-Target Profile: The known affinity for serotonin receptors (5-HT1A and 5-HT2B)

provides a clear path for secondary pharmacology studies to assess the potential impact of

these interactions.[4] This known profile allows for a more directed investigation of its in vivo

effects.

Potential for a Better Safety Profile: Although specific hERG inhibition data for ATC0065 is

not readily available in the public domain, the persistent issue of cardiotoxicity with many

MCHR1 antagonists, such as SNAP-7941 and T-226296, underscores the importance of this

parameter. The favorable safety profile of compounds like KRX-104130, which was

specifically designed to avoid hERG binding, highlights a key selection criterion.[5][6][7] The

decision to advance ATC0065 would be heavily contingent on its hERG inhibition profile. A
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favorable window between MCHR1 potency and hERG activity would be a significant

advantage.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of

data.

MCHR1 Receptor Binding Assay
This protocol is a representative example for determining the binding affinity of a compound to

the MCHR1 receptor.

Preparation

Incubation
Separation & Detection

Data Analysis

Prepare cell membranes
expressing hMCHR1

Incubate membranes, radioligand,
and test compound

Prepare [125I]-MCH
(Radioligand)

Prepare serial dilutions
of ATC0065

Separate bound from free
radioligand by filtration

Quantify radioactivity
on filters Calculate IC50 value

Click to download full resolution via product page

Caption: Workflow for a competitive MCHR1 radioligand binding assay.

Methodology:
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Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the

human MCHR1.

Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a fixed

concentration of a radiolabeled MCH analog (e.g., [¹²⁵I]-MCH) and varying concentrations of

the test compound (e.g., ATC0065).

Incubation: The reaction is incubated at room temperature for a defined period (e.g., 90

minutes) to reach equilibrium.

Filtration: The reaction mixture is rapidly filtered through a glass fiber filter mat to separate

the membrane-bound radioligand from the free radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to determine the

concentration of the test compound that inhibits 50% of the specific binding of the radioligand

(IC50).

hERG Patch-Clamp Assay
This electrophysiological assay is the gold standard for assessing the potential of a compound

to inhibit the hERG potassium channel.
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Cell Preparation

Electrophysiological Recording

Compound Application

Data Analysis

Culture cells stably
expressing hERG channels

Harvest and prepare
 a single-cell suspension

Establish whole-cell
patch-clamp configuration

Apply voltage protocol
to elicit hERG current

Record baseline
hERG current

Perfuse cells with increasing
concentrations of ATC0065

Record hERG current
in the presence of the compound

Calculate percent inhibition
and determine IC50

Click to download full resolution via product page

Caption: Workflow for a whole-cell patch-clamp hERG inhibition assay.
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Methodology:

Cell Culture: A mammalian cell line (e.g., HEK293) stably expressing the human hERG

channel is used.

Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record the

potassium currents flowing through the hERG channels in a single cell.

Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit

the characteristic hERG current.

Baseline Recording: The baseline hERG current is recorded in the absence of the test

compound.

Compound Application: The cell is then perfused with solutions containing increasing

concentrations of the test compound (e.g., ATC0065).

Inhibition Measurement: The hERG current is recorded at each concentration of the test

compound.

Data Analysis: The percentage of current inhibition at each concentration is calculated

relative to the baseline current. The data are then fitted to a concentration-response curve to

determine the IC50 value.

Signaling Pathway and Rationale Visualization
The following diagram illustrates the central role of MCHR1 in energy homeostasis and the

rationale for its inhibition, while also highlighting the critical off-target liability of hERG channel

blockade.
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Caption: MCHR1 signaling in obesity and the rationale for selective inhibition.
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This diagram illustrates that while ATC0065 and other MCHR1 inhibitors block the pro-obesity

signaling cascade, a critical differentiating factor is their effect on the hERG channel. The ideal

candidate, such as potentially ATC0065, would exhibit potent MCHR1 antagonism with minimal

to no hERG inhibition, thereby avoiding the cardiotoxicity that has plagued many compounds in

this class.

In conclusion, ATC0065 presents a promising profile as an MCHR1 inhibitor. Its high potency

and selectivity, coupled with a defined off-target profile, provide a solid foundation for further

investigation. The ultimate rationale for its selection over other MCHR1 inhibitors will, however,

depend on a thorough evaluation of its hERG inhibition profile, which is a critical determinant of

clinical viability for this class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1665808#rationale-for-choosing-atc0065-over-other-
mchr1-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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